2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
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Overview
Description
2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiophene ring and the thiazolo[3,2-a]pyrimidine moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common synthetic routes include:
Cyclization with α-bromo ketones: This method involves the reaction of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones, leading to the formation of the thiazolo[3,2-a]pyrimidine core.
Use of chloroacetic acid: Another approach involves the reaction of 3,4-dihydropyrimidine-2-thiones with chloroacetic acid, which facilitates the formation of the desired heterocyclic structure.
Chemical Reactions Analysis
2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antibacterial, and anti-inflammatory agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind to biological targets such as enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Oxo-7-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid include other thiazolo[3,2-a]pyrimidine derivatives and thiophene-containing heterocycles. Some examples are:
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiophene derivatives: Compounds like 2,5-dichlorothiophene and 2-chloro-5-methylthiophene have similar electronic properties and are used in various applications.
The uniqueness of this compound lies in its specific combination of the thiazolo[3,2-a]pyrimidine core and the thiophene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O3S2 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(5-oxo-7-thiophen-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10N2O3S2/c15-10-5-8(9-2-1-3-18-9)13-12-14(10)7(6-19-12)4-11(16)17/h1-3,5,7H,4,6H2,(H,16,17) |
InChI Key |
JPBLALUDFLMAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C=C(N=C2S1)C3=CC=CS3)CC(=O)O |
Origin of Product |
United States |
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